tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
Overview
Description
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound with the molecular formula C17H27N3O2 It is characterized by the presence of a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(pyridin-3-ylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.
tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
Properties
IUPAC Name |
tert-butyl N-[[4-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(6-9-18-10-7-17)11-14-5-4-8-19-12-14/h4-5,8,12,18H,6-7,9-11,13H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKEOFSLJNIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123933 | |
Record name | Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707361-83-8 | |
Record name | Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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